N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide
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Description
N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide is a useful research compound. Its molecular formula is C15H24N2O3S2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.12283498 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Reactivity
Structural Analysis and Supramolecular Interactions : Studies on N-substituted methanesulfonamide derivatives, including N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, reveal insights into their molecular and supramolecular structures. These compounds exhibit significant variations in torsion angles and hydrogen bonding patterns, contributing to their distinct chemical behaviors and potential applications in material science and coordination chemistry (Jacobs, Chan, & O'Connor, 2013).
Catalysis and Ligand Behavior : Research into pyridinium-derived N-heterocyclic carbene complexes of platinum indicates their application in catalysis, particularly in ligand substitution reactions. These complexes demonstrate a range of ligand behaviors, offering potential utility in the design of new catalytic systems (Owen, Labinger, & Bercaw, 2004).
Material Science and Engineering
Carbon Materials and Catalysis : The development of dual heteroatom-doped carbon monoliths from precursors like tris(4-isocyanatophenyl)methane showcases the application of N-substituted methanesulfonamides in creating materials with enhanced electrocatalytic properties for oxygen reduction reactions. This process illustrates the compound's relevance in energy conversion and storage technologies (Chandrasekaran et al., 2018).
Synthetic Chemistry and Drug Design : Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides indicates their chemoselective acylation properties, underscoring their potential in synthetic organic chemistry and drug design. These reagents demonstrate specific reactivity that could be harnessed for creating novel pharmaceuticals and chemicals with precise functional group modifications (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Environmental Applications
Biodegradation of Pollutants : The microbial metabolism of methanesulfonic acid, related to N-substituted methanesulfonamides, highlights the environmental significance of these compounds. Certain bacteria can utilize methanesulfonate as a carbon and energy source, indicating the potential for bioremediation strategies targeting sulfur-containing pollutants (Kelly & Murrell, 1999).
Properties
IUPAC Name |
N-[(3S,4R)-1-(4,5-dimethylthiophene-2-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-9(2)12-7-17(8-13(12)16-22(5,19)20)15(18)14-6-10(3)11(4)21-14/h6,9,12-13,16H,7-8H2,1-5H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHAZCARCIETDM-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1)C(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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